5-Iodo-6-methyluracil

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266138. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

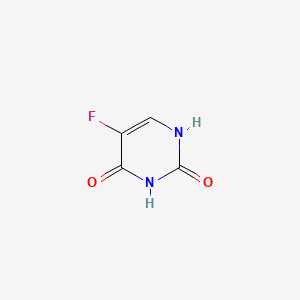

IUPAC Name |

5-iodo-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWCZCQBZPXNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313064 | |

| Record name | 5-Iodo-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-67-2 | |

| Record name | 1461-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Iodo-6-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-6-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-6-methyluracil: Chemical, Physical, and Potential Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Iodo-6-methyluracil. It includes detailed experimental protocols for its synthesis, purification, and analysis, based on available scientific literature. Furthermore, this guide explores its potential biological activities by drawing parallels with structurally related compounds, offering a foundation for future research and drug development endeavors.

Core Chemical and Physical Properties

This compound is a halogenated derivative of uracil, a pyrimidine base found in nucleic acids. The introduction of an iodine atom at the 5-position and a methyl group at the 6-position significantly influences its physicochemical characteristics.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1461-67-2 | [1] |

| Molecular Formula | C₅H₅IN₂O₂ | [1] |

| Molecular Weight | 252.01 g/mol | [1] |

| Melting Point | 280 °C (decomposes) | [2] |

| Appearance | White to off-white powder | [3] |

Table 2: Solubility Profile of Related Uracil Compounds

| Solvent | 6-methyluracil Solubility | 5-Fluorouracil Solubility (mg/mL) |

| Water | Soluble in hot water | 12.2 |

| Ethanol | Soluble in hot ethanol | 10 mM |

| DMSO | - | 5 |

| Methanol | - | 1 |

| Alkaline Solutions | Soluble | 50 (in 1 N NH₄OH) |

Experimental Protocols

Synthesis of this compound via Oxidative Halogenation

A reliable method for the synthesis of this compound is the oxidative iodination of 6-methyluracil.[6]

Materials:

-

6-methyluracil

-

Potassium iodide (KI)

-

36% Hydrogen peroxide (H₂O₂)

-

Acetic acid

-

Deionized water

Procedure:

-

To a solution of 6-methyluracil (1 equivalent) in a mixture of acetic acid and water, add potassium iodide (1.2 equivalents).

-

To this stirring mixture, add 36% hydrogen peroxide (1.2 equivalents) dropwise. The addition may cause a spontaneous warming of the reaction mixture to 50-60°C and foaming.[6]

-

After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

The crude this compound can be further purified by recrystallization.

Synthesis workflow for this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[7][8][9][10]

General Procedure:

-

Select an appropriate solvent or solvent pair. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

-

Dissolve the crude this compound in the minimum amount of the hot solvent.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing purity.[11][12][13][14][15]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase (Eluent): A mixture of chloroform and methanol (e.g., 9:1 v/v) is a good starting point for uracil derivatives.[6] The polarity can be adjusted to achieve an optimal Rf value (typically 0.2-0.4).

-

Visualization:

General workflow for Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity and can be adapted for purification.[16][17][18] For uracil derivatives, a reverse-phase method is typically employed.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is common.[19]

-

Detection: UV detector, monitoring at a wavelength where the compound has significant absorbance (likely around 260-280 nm for a uracil derivative).

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the activities of related compounds, such as 5-iodouracil and other 5-halouracils, provide strong indications of its potential as an anticancer and antimicrobial agent.[20][21]

Anticancer Potential: Inhibition of Thymidylate Synthase

A primary mechanism of action for many 5-halogenated uracils, most notably 5-fluorouracil (5-FU), is the inhibition of thymidylate synthase (TS).[22][23][24][25][26][27] This enzyme is crucial for the de novo synthesis of thymidine, an essential component of DNA. Inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.

It is hypothesized that this compound, after intracellular conversion to its deoxyribonucleoside monophosphate, could act as an inhibitor of thymidylate synthase.

Hypothesized mechanism of action via Thymidylate Synthase inhibition.

Studies on metal complexes of 5-iodouracil have demonstrated antitumor activity against Sarcoma-180 and L929 tumor cells, further supporting the potential of this class of compounds in cancer therapy.[2] Additionally, N-substituted 5-iodouracils have shown anticancer activity against HepG2 cells.[20][21]

Radiosensitizing Properties

5-Halouracils, including 5-iodouracil, can be incorporated into the DNA of cells, replacing thymine. This substitution makes the DNA more susceptible to damage from ionizing radiation and UV light, a property known as radiosensitization.[28] This enhanced sensitivity can lead to increased DNA strand breaks and cell death, making these compounds potential adjuncts to radiotherapy in cancer treatment.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that suggest potential for biological activity. Based on the known mechanisms of related 5-halouracils, it is a promising candidate for investigation as an anticancer agent, potentially acting through the inhibition of thymidylate synthase and as a radiosensitizer. The experimental protocols provided in this guide offer a starting point for researchers to produce and study this compound, paving the way for a more complete understanding of its therapeutic potential. Further research is warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. toku-e.com [toku-e.com]

- 6. researchgate.net [researchgate.net]

- 7. How To [chem.rochester.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. youtube.com [youtube.com]

- 10. mt.com [mt.com]

- 11. aga-analytical.com.pl [aga-analytical.com.pl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pnrjournal.com [pnrjournal.com]

- 14. youtube.com [youtube.com]

- 15. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. chromatographytoday.com [chromatographytoday.com]

- 18. jetir.org [jetir.org]

- 19. Separation of 5-Amino-6-methyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. Synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Enhancement of thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.aip.org [pubs.aip.org]

Synthesis of 5-Iodo-6-methyluracil: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of a feasible synthetic route to 5-Iodo-6-methyluracil, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. Recognizing the challenges associated with the direct decarboxylation of orotic acid, this document details a robust and well-documented two-step synthetic pathway. The synthesis commences with the condensation of ethyl acetoacetate and urea to produce 6-methyluracil, followed by an efficient oxidative iodination to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations to facilitate laboratory synthesis.

Introduction

This compound is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of various biologically active molecules. Halogenated uracils, in general, are a class of compounds extensively studied for their potential therapeutic properties, including antiviral and anticancer activities[1][2][3]. While the synthesis of this compound from orotic acid is a conceptually direct route, the practical execution is hampered by the difficult nature of the decarboxylation of the orotic acid core.

This guide, therefore, focuses on a more established and reliable synthetic approach: the initial synthesis of 6-methyluracil from readily available starting materials, followed by direct iodination. This method offers high yields and employs standard laboratory techniques, making it an accessible route for researchers.

Synthetic Pathway Overview

The synthesis of this compound is presented as a two-step process:

-

Synthesis of 6-Methyluracil: This step involves the condensation reaction of ethyl acetoacetate and urea to form the pyrimidine ring of 6-methyluracil.

-

Iodination of 6-Methyluracil: The subsequent step is the regioselective iodination of 6-methyluracil at the 5-position to yield the desired this compound.

The overall synthetic scheme is depicted below:

Experimental Protocols

This procedure is adapted from a well-established method described in Organic Syntheses.

Reaction:

Materials:

-

Urea, finely powdered: 80 g (1.33 moles)

-

Ethyl acetoacetate: 160 g (1.23 moles)

-

Absolute ethanol: 25 mL

-

Concentrated hydrochloric acid: 10 drops

-

Sodium hydroxide: 80 g (2 moles)

-

Deionized water: 1.2 L

-

Concentrated hydrochloric acid (for acidification)

-

Cold water, alcohol, and ether (for washing)

Procedure:

-

In a 5-inch crystallizing dish, combine 160 g of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.

-

To this mixture, add 80 g of finely powdered urea and stir thoroughly to ensure a homogenous mixture.

-

Loosely cover the dish with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.

-

Evacuate the desiccator continuously with a water pump until the mixture is completely dry. This process typically takes 5 to 7 days. The resulting crude product is β-uraminocrotonic ester.

-

Prepare a solution of 80 g of sodium hydroxide in 1.2 L of water in a suitable reaction vessel and heat it to 95°C.

-

Add the dry, finely powdered crude β-uraminocrotonic ester to the hot sodium hydroxide solution with stirring.

-

Once a clear solution is obtained, cool the mixture to 65°C.

-

Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring continuously. 6-Methyluracil will precipitate.

-

Cool the mixture further in an ice bath to ensure complete precipitation.

-

Collect the product by filtration using a Büchner funnel.

-

Wash the collected solid with cold water, followed by alcohol, and then ether.

-

Air-dry the product to obtain 6-methyluracil as a colorless powder.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 110–120 g | [1] |

| Molar Yield | 71–77% | [1] |

| Appearance | Colorless powder | [1] |

| Melting Point | Decomposes above 300°C | [1] |

This protocol is based on the oxidative halogenation method, which provides a high yield of the desired product.

Reaction:

Materials:

-

6-Methyluracil: (1 mole equivalent)

-

Potassium iodide (KI): (1.5 mole equivalents)

-

Hydrogen peroxide (H₂O₂): (3 mole equivalents)

-

Acetic acid (AcOH)

Procedure:

-

In a reaction flask, dissolve 6-methyluracil in acetic acid.

-

Add potassium iodide to the solution and stir until it dissolves.

-

Slowly add hydrogen peroxide to the reaction mixture. The addition may cause a slight exotherm.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated by precipitation upon addition of water and subsequent filtration.

-

The crude product can be purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Quantitative | [4] |

| Reagent Ratio (6-MU:KI:H₂O₂) | 1 : 1.5 : 3 | [4] |

| Solvent | Acetic Acid | [4] |

| Oxidant | Hydrogen Peroxide | [4] |

Biological Significance of 5-Iodouracil Derivatives

Derivatives of 5-iodouracil have garnered significant interest in the field of medicinal chemistry. These compounds are analogues of the natural nucleobase thymine (5-methyluracil) and can interfere with nucleic acid metabolism and function.

-

Antiviral Activity: 5-Iodo-2'-deoxyuridine was one of the first antiviral agents discovered and has been used in the treatment of Herpes simplex virus infections[3]. The mechanism of action of such nucleoside analogues often involves their phosphorylation to the triphosphate form, which can then inhibit viral DNA polymerase[5][6].

-

Anticancer Activity: 5-Fluorouracil is a widely used chemotherapeutic agent. Similarly, 5-iodouracil and its derivatives have been investigated for their anticancer properties[1][2]. Some N-substituted 5-iodouracil analogues have shown inhibitory activity against cancer cell lines such as HepG2[1].

-

Antimicrobial Activity: Certain N-substituted 5-iodouracil compounds have demonstrated antibacterial activity against various strains of microorganisms[1].

The synthesis of this compound provides a key building block for the development of novel therapeutic agents based on the uracil scaffold.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis for this compound. By starting with the synthesis of 6-methyluracil from ethyl acetoacetate and urea, followed by a high-yield oxidative iodination, this pathway offers a reliable method for obtaining the target compound. The detailed experimental protocols and quantitative data provided herein are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to synthesize and explore the potential of novel uracil derivatives.

References

- 1. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and antitumor activity of 5-iodouracil complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of 5-Iodo-6-methyluracil Crystal Structure: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the crystal structure of 5-iodo-6-methyluracil, a halogenated derivative of a pyrimidine nucleobase. The structural information presented is crucial for understanding its physicochemical properties and potential applications in drug design and materials science.

Introduction

This compound belongs to the class of substituted uracils, which are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. The introduction of an iodine atom at the C5 position and a methyl group at the C6 position of the uracil ring can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and solid-state packing. A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

While a comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources did not yield a specific entry for the single-crystal X-ray structure of this compound, this guide provides a detailed overview of the expected experimental protocols for its synthesis, crystallization, and structural analysis based on established methods for similar halogenated uracil derivatives. Furthermore, crystallographic data for the closely related parent compound, 6-methyluracil, is presented to offer valuable structural insights.

Experimental Protocols

The following sections outline the standard methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 6-methyluracil. A typical procedure is as follows:

-

Dissolution: 6-methyluracil is dissolved in a suitable solvent, such as glacial acetic acid or a mixture of water and an organic solvent.

-

Iodination Reagent: An iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), is added to the solution. The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or an anti-solvent.

-

Purification: The crude product is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether), and then purified by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or a mixture of dimethylformamide and water) to yield pure this compound.

Single Crystal Growth

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Common crystallization techniques include:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).

-

Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process involves adjusting the atomic coordinates, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

-

Validation: The final crystal structure is validated using crystallographic software to check for consistency and geometric reasonability.

Crystallographic Data of 6-Methyluracil (as a Reference)

As the crystal structure of this compound is not publicly available, the crystallographic data for the parent compound, 6-methyluracil, is provided below for comparative purposes. This data can serve as a baseline for theoretical modeling and for understanding the potential structural impact of the iodo substituent.

| Parameter | 6-Methyluracil (Polymorph I) | 6-Methyluracil (Polymorph II) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 4.5194(14) | 20.537(3) |

| b (Å) | 13.565(4) | 3.9032(5) |

| c (Å) | 9.208(3) | 14.803(2) |

| α (°) | 90 | 90 |

| β (°) | 99.88(3) | 110.91(1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 555.4(3) | 1108.5(3) |

| Z | 4 | 8 |

| Density (calculated) (g/cm³) | 1.503 | 1.507 |

| R-factor (%) | 4.5 | 5.2 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.

Unveiling the Biological Potential of 5-Iodo-6-methyluracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of 5-Iodo-6-methyluracil derivatives, a class of compounds demonstrating significant potential in antiviral and anticancer research. By summarizing key quantitative data, detailing experimental methodologies, and visualizing associated molecular pathways, this document serves as a comprehensive resource for advancing the understanding and application of these promising molecules.

Antiviral Activity: Targeting Viral Replication

Derivatives of this compound have emerged as noteworthy candidates in the development of novel antiviral agents, particularly against Human Immunodeficiency Virus type 1 (HIV-1). The mechanism of action for several of these compounds involves the inhibition of reverse transcriptase (RT), a critical enzyme for the replication of retroviruses.

Quantitative Antiviral Data

The inhibitory effects of a series of 2-arylalkylthio-5-iodo-6-substituted-benzyl-pyrimidine-4(3H)-ones, which are derivatives of 5-iodouracil, have been quantified against HIV-1 reverse transcriptase. The half-maximal inhibitory concentration (IC50) values for these compounds are presented in Table 1. The presence of the iodo substituent at the C-5 position has been suggested to contribute to the activity by forming an additional bond with the carbonyl group of the Tyr181 residue in the enzyme's binding pocket.[1]

| Compound ID | R Group | IC50 (μM) against HIV-1 RT |

| 8a | 4-nitrobenzyl | > 100 |

| 8b | 3,5-dimethylbenzyl | 0.15 |

| 8c | 4-methoxybenzyl | 0.21 |

| 8d | 4-cyanobenzyl | 0.11 |

| 8e | 3,5-dimethylbenzyl | 0.13 |

Table 1: Anti-HIV-1 Reverse Transcriptase Activity of 2-Arylalkylthio-5-iodo-6-substituted-benzyl-pyrimidine-4(3H)-one Derivatives.[1]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The enzymatic activity of HIV-1 reverse transcriptase was assessed using a previously established method. The assay mixture typically includes the enzyme, a suitable buffer, the substrate (such as a poly(A) template and oligo(dT) primer), and varying concentrations of the inhibitor. The incorporation of a radiolabeled or colorimetrically-labeled nucleotide is measured to determine the extent of DNA synthesis, and the IC50 value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.[1]

Anticancer Activity: Inducing Cytotoxicity in Cancer Cells

In addition to their antiviral properties, certain N-substituted 5-iodouracil derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents.

Quantitative Anticancer Data

The anticancer potential of N-substituted 5-iodouracil analogs has been investigated, with some compounds showing inhibitory effects on the growth of liver cancer (HepG2) cells. The N1,N3-dicyclohexylmethyl analog, in particular, has shown potent activity.[2]

| Compound ID | Substituent(s) | Cell Line | IC50 (µg/mL) |

| 8b | N1,N3-dicyclohexylmethyl | HepG2 | 16.5 |

Table 2: Anticancer Activity of an N-substituted 5-Iodouracil Derivative.[2]

Experimental Protocol: Anticancer Activity Assay

The anticancer activity of the synthesized compounds was evaluated using a standard cell viability assay, such as the MTT assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The MTT reagent is then added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan solution is measured spectrophotometrically, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.[2]

Visualizing Molecular Interactions and Experimental Processes

To better understand the relationships and processes involved in the study of this compound derivatives, the following diagrams have been generated.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: A simplified diagram illustrating the proposed interaction between a 5-iodouracil derivative and the HIV-1 reverse transcriptase active site.

References

- 1. Synthesis and Biological Evaluation of Novel 2-Arylalkylthio-5-iodine-6-substituted-benzyl-pyrimidine-4(3H)-ones as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodo-6-methyluracil (CAS: 1461-67-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-6-methyluracil is a halogenated pyrimidine derivative with the CAS number 1461-67-2. As a structural analog of the nucleobase thymine (5-methyluracil), it holds significant interest in medicinal chemistry and drug development. The introduction of an iodine atom at the 5-position of the uracil ring can profoundly influence its biological activity, making it a valuable scaffold for the design of therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 1461-67-2 | [1] |

| Molecular Formula | C₅H₅IN₂O₂ | [1] |

| Molecular Weight | 252.01 g/mol | [1] |

| IUPAC Name | 5-iodo-6-methyl-1H-pyrimidine-2,4-dione | [1] |

| Melting Point | 280 °C (decomposes) | |

| Appearance | Off-white powder/solid | |

| Solubility | Soluble in hot alcohol, alkali, and ammonia. Soluble in water and ether. | [2] |

| pKa | Experimental data not readily available. Theoretical calculations for similar 5-substituted uracils suggest the pKa is influenced by the substituent at the 5-position.[3][4] |

Spectral Data Summary

| Technique | Key Data |

| ¹H NMR | Data available on PubChem.[1] |

| ¹³C NMR | Data available on PubChem.[1] |

| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z 252.[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O, N-H, and C-I bonds are expected. |

| UV-Vis Spectroscopy | Expected to show absorption maxima characteristic of the pyrimidine ring system. |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the synthesis of the precursor 6-methyluracil, followed by its iodination.

Synthesis of 6-Methyluracil

A common and effective method for the synthesis of 6-methyluracil is the condensation of ethyl acetoacetate with urea.[1][5]

-

Reaction Setup: In a suitable reaction vessel, combine 1.23 moles of ethyl acetoacetate, 1.33 moles of finely powdered urea, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid.

-

Reaction Conditions: Mix the reagents thoroughly. Loosely cover the vessel and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator continuously with a water pump.

-

Drying: Allow the reaction to proceed until the mixture is completely dry, which typically takes five to seven days. The crude β-uraminocrotonic ester is obtained.

-

Cyclization: Prepare a solution of 2 moles of sodium hydroxide in 1.2 L of water and heat it to 95 °C. Stir in the dry, finely powdered β-uraminocrotonic ester.

-

Acidification and Precipitation: Cool the clear solution to 65 °C. Carefully and slowly add concentrated hydrochloric acid with continuous stirring to acidify the solution. 6-methyluracil will precipitate.

-

Isolation and Purification: Cool the mixture, and collect the precipitate by filtration. Wash the product with cold water, followed by alcohol and then ether. Air-dry the resulting colorless powder. For further purification, the 6-methyluracil can be recrystallized from glacial acetic acid.

Iodination of 6-Methyluracil

The iodination of 6-methyluracil at the 5-position can be efficiently achieved using an oxidative halogenation method with potassium iodide and hydrogen peroxide in an acidic medium.[6]

-

Reaction Setup: In a round-bottom flask, dissolve 6-methyluracil (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran and water.

-

Reagent Addition: Add potassium iodide (1.5 equivalents). While stirring the mixture, slowly add acetic acid.

-

Oxidation: To the stirring solution, add hydrogen peroxide (3 equivalents) dropwise. The reaction is exothermic and may cause foaming. Maintain the reaction temperature between 20-25 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

-

Work-up and Isolation: Upon completion, the reaction mixture can be cooled, and the precipitated product, this compound, is collected by filtration.

-

Purification: The crude product can be washed with cold water and then dried. Further purification can be achieved by recrystallization. This method has been reported to yield the product in quantitative amounts.[6]

Biological Activity and Potential Applications in Drug Development

While specific biological data for this compound is limited, the activities of closely related compounds, particularly other 5-halouracils, provide strong indications of its potential therapeutic applications.

Anticancer Activity

5-Halouracils, most notably 5-fluorouracil (5-FU), are a cornerstone of cancer chemotherapy.[7] The primary mechanism of action for these compounds is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[8][9]

Proposed Mechanism of Action:

-

Metabolic Activation: It is hypothesized that this compound, upon administration, is metabolized to its corresponding deoxyribonucleoside monophosphate.

-

Thymidylate Synthase Inhibition: This metabolite can then act as an inhibitor of thymidylate synthase. By binding to the enzyme, it prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP.

-

Induction of "Thymineless Death": The depletion of the dTMP pool leads to an imbalance in deoxynucleotide levels and the misincorporation of uracil into DNA, ultimately triggering a form of programmed cell death known as "thymineless death".[8]

Studies on N-substituted 5-iodouracil derivatives have demonstrated their potential as anticancer agents. For instance, certain N1,N3-disubstituted 5-iodouracil analogs have shown inhibitory activity against HepG2 (human liver cancer) cells.[10][11] This suggests that the 5-iodouracil scaffold is a promising starting point for the development of novel anticancer drugs.

Antiviral Activity

Derivatives of 5-iodouracil have also been investigated for their antiviral properties. The mechanism of action is often similar to their anticancer effects, involving the inhibition of viral DNA synthesis.[12]

Proposed Mechanism of Action:

-

Viral Enzyme Activation: In virus-infected cells, the 5-iodouracil derivative can be preferentially phosphorylated by viral thymidine kinase.

-

Incorporation into Viral DNA: The resulting triphosphate analog can be incorporated into the growing viral DNA chain by viral DNA polymerase.

-

Chain Termination or Dysfunctional Genome: The presence of the iodinated base can lead to chain termination or result in a dysfunctional viral genome, thereby inhibiting viral replication.

The selectivity of these antiviral agents often relies on the higher affinity of viral enzymes for the drug compared to their host cell counterparts.[13]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test to evaluate the cytotoxic potential of a compound.[14][15][16]

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and virology. Its synthesis is achievable through established chemical methods. While direct biological data is still emerging, the well-documented activities of related 5-halouracil derivatives provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the biological potential of this intriguing molecule. Future studies should focus on elucidating its specific mechanisms of action and evaluating its efficacy and safety in preclinical models.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of N-substituted 5-iodouracils as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. bds.berkeley.edu [bds.berkeley.edu]

- 16. atcc.org [atcc.org]

A Technical Guide to Determining the Solubility of 5-Iodo-6-methyluracil for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-6-methyluracil is a halogenated pyrimidine derivative with potential applications in pharmaceutical research, particularly in the development of antiviral and anticancer therapeutics. A critical physicochemical parameter for any compound intended for biological screening or formulation is its solubility in various aqueous and organic solvent systems. Poor solubility can significantly impede drug absorption, bioavailability, and the reliability of in vitro assay results. This technical guide provides a comprehensive overview of standardized experimental protocols for determining the kinetic and thermodynamic solubility of this compound, outlines best practices for data presentation, and illustrates relevant workflows and potential mechanisms of action. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document serves as a methodological framework for researchers to generate, interpret, and present this crucial dataset.

Introduction to Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is essential for several reasons:

-

Biological Assays: Most in vitro assays require the test compound to be fully dissolved in an aqueous buffer, often with a small percentage of a co-solvent like dimethyl sulfoxide (DMSO). Compound precipitation can lead to inaccurate and unreliable bioactivity data.

-

Formulation Development: The development of a viable drug product, whether for oral, intravenous, or other administration routes, is highly dependent on the compound's solubility.

-

Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its solubility. Low aqueous solubility is a common reason for poor oral bioavailability.

This guide focuses on two key types of solubility measurements: kinetic solubility , which reflects the solubility of a compound under conditions often found in high-throughput screening, and thermodynamic solubility , which represents the true equilibrium solubility and is considered the gold standard for formulation development.[1][2]

Quantitative Solubility Data for this compound

As of this writing, specific quantitative solubility values for this compound are not widely reported. The following tables are presented as templates for researchers to populate with their experimentally determined data. It is recommended to test solubility in a range of solvents relevant to both biological testing and chemical synthesis.

Table 1: Kinetic Solubility of this compound

| Solvent System | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) | Method |

| PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Turbidimetric/Nephelometric |

| 1% DMSO in PBS (pH 7.4) | 25 | Data to be determined | Data to be determined | Turbidimetric/Nephelometric |

| Water | 25 | Data to be determined | Data to be determined | Turbidimetric/Nephelometric |

Table 2: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM) | Method |

| Water | 25 | Data to be determined | Data to be determined | Shake-Flask (HPLC/UV) |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask (HPLC/UV) |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask (HPLC/UV) |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask (HPLC/UV) |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask (HPLC/UV) |

| Phosphate Buffer (pH 5.0) | 25 | Data to be determined | Data to be determined | Shake-Flask (HPLC/UV) |

| Phosphate Buffer (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask (HPLC/UV) |

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility of this compound.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the benchmark for determining equilibrium solubility. It involves equilibrating an excess amount of the solid compound in a solvent over a set period and then measuring the concentration of the dissolved compound in the supernatant.[1][3]

Principle: An excess of solid this compound is added to a known volume of solvent. The mixture is agitated at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The saturated solution is then filtered, and the concentration is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Materials:

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) and add it to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or roller. Agitate the samples at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification (HPLC-UV):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Dilute the filtered, saturated sample solution with the mobile phase or an appropriate solvent to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC. The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve.[6]

-

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Report the final solubility in mg/mL and mM.

Protocol for Kinetic Solubility

Kinetic solubility is often measured in early drug discovery to mimic high-throughput screening conditions where a compound is introduced into an aqueous buffer from a concentrated DMSO stock.[7][8]

Principle: A concentrated DMSO stock solution of this compound is added to an aqueous buffer. The formation of a precipitate is monitored over a short incubation period (e.g., 1-2 hours). The highest concentration that remains in solution is defined as the kinetic solubility. Turbidimetric or nephelometric methods are commonly used for detection.[2]

Materials:

-

This compound

-

DMSO (anhydrous, HPLC grade)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microplates (UV-transparent for analysis)

-

Plate reader with turbidimetry or nephelometry capabilities

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a new 96-well plate containing a larger volume of the aqueous buffer (e.g., 198 µL of PBS). This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).

-

Incubation: Shake the plate gently for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Measure the turbidity (light scattering) of each well using a plate reader.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to control wells (buffer with DMSO only), indicating the onset of precipitation.

Mandatory Visualizations

Experimental and Analytical Workflows

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound like this compound.

Hypothetical Mechanism of Action

Pyrimidine analogs often exert their biological effects by interfering with nucleic acid synthesis. For antiviral applications, a common mechanism is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[9][10] The diagram below illustrates this hypothetical pathway for a compound like this compound.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]

- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. biorxiv.org [biorxiv.org]

- 10. What are DNA RNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

5-Iodo-6-methyluracil molecular weight and formula

This document provides a detailed overview of the chemical properties and synthesis of 5-Iodo-6-methyluracil, a halogenated derivative of uracil. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Data

This compound is a modified pyrimidine base. Its fundamental molecular properties are summarized below.

| Property | Value |

| Molecular Formula | C5H5IN2O2[1] |

| Molecular Weight | 252.01 g/mol [1] |

| IUPAC Name | 5-iodo-6-methyl-1H-pyrimidine-2,4-dione[1] |

| CAS Number | 1461-67-2[1] |

Experimental Protocols: Synthesis

A highly efficient method for synthesizing this compound is through the oxidative halogenation of 6-methyluracil.[1] This approach yields the desired product as the sole outcome of the reaction.

Method: Oxidative Iodination

An effective protocol involves the use of potassium iodide (KI) and hydrogen peroxide (H2O2) in an acidic medium.

-

Starting Material: 6-Methyluracil

-

Reagents:

-

Potassium Iodide (KI) - Serves as the iodine source.

-

Hydrogen Peroxide (H2O2) - Acts as the oxidizing agent.

-

Acetic Acid (AcOH) - Provides the acidic environment for the reaction.

-

-

Procedure: The iodination of 6-methyluracil is conducted using a combination of potassium iodide and hydrogen peroxide within an acetic acid solvent. This reaction mixture leads to the formation of this compound with a quantitative yield.[1] During the process, particularly with the addition of the oxidizing agent in acetic acid, spontaneous warming of the reaction mixture may occur.[1]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for producing this compound from 6-methyluracil via oxidative iodination.

Caption: Oxidative iodination pathway for this compound synthesis.

References

An In-depth Technical Guide to 5-Iodo-6-methyluracil: Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-6-methyluracil, a halogenated derivative of the pyrimidine base uracil, holds a position of interest in medicinal chemistry due to the established biological activities of related compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound. While direct and extensive research on this specific molecule is limited, this document compiles the available information and draws logical inferences from closely related analogs to offer a thorough resource for researchers. This guide covers its synthesis via oxidative halogenation, its historical context within the broader field of pyrimidine analogs, and its potential, though largely unexplored, biological activities. Detailed experimental protocols for its synthesis are provided, alongside a discussion of the known biological effects of similar compounds to guide future research endeavors.

Introduction

The chemical modification of pyrimidine bases has been a cornerstone of drug discovery for decades, leading to the development of numerous clinically significant antiviral and anticancer agents. The introduction of a halogen atom at the 5-position of the uracil ring, in particular, has been a fruitful strategy. This is exemplified by the well-known anticancer drug 5-fluorouracil and the antiviral agent 5-iodo-2'-deoxyuridine. The methyl group at the 6-position is also known to influence the biological properties of uracil analogs. This compound combines these two structural motifs, making it a compound of considerable scientific interest. This guide aims to consolidate the current knowledge on this compound, providing a foundational resource for further investigation.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more of a logical progression within the systematic exploration of halogenated pyrimidine derivatives. The synthesis and study of 5-halouracils began with the investigation of 5-chloro-, 5-bromo-, and 5-iodouracil as potential antimetabolites. These early explorations were driven by the hypothesis that such analogs could interfere with nucleic acid metabolism and, consequently, inhibit the growth of rapidly dividing cells, such as those found in tumors or microorganisms[1].

A closely related compound, 6-methyl-5-iodothiouracil, was investigated for its antithyroid action as early as 1949[3]. This historical context suggests that the biological effects of iodinated methyluracil scaffolds have been of interest to the scientific community for a considerable time.

Synthesis of this compound

The primary and most efficient method reported for the synthesis of this compound is the oxidative halogenation of 6-methyluracil.

Experimental Protocol: Oxidative Iodination of 6-Methyluracil

This protocol is adapted from the reported oxidative halogenation of 6-methyluracil.

Materials:

-

6-Methyluracil

-

Potassium Iodide (KI)

-

Hydrogen Peroxide (H₂O₂)

-

Acetic Acid (AcOH)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 6-methyluracil (1.0 equivalent) in a mixture of acetic acid and water.

-

Add potassium iodide (1.5 equivalents) to the suspension and stir the mixture.

-

Cool the flask in an ice bath.

-

Slowly add hydrogen peroxide (3.0 equivalents) dropwise to the reaction mixture using a dropping funnel, maintaining the temperature below 10 °C. The addition of the oxidizing agent may cause foaming.

-

After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is reported to proceed to quantitative yield.

-

Upon completion, the precipitate of this compound is collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any remaining salts and acetic acid.

-

Dry the product under vacuum to obtain this compound as a solid.

Diagram of the Synthesis Workflow:

Biological Activity and Potential Applications

Potential Antiviral Activity

The presence of the 5-iodo substituent is a key feature of the antiviral drug Idoxuridine (5-iodo-2'-deoxyuridine), which is effective against herpes simplex virus. It is plausible that this compound could exhibit antiviral properties. The general mechanism of action for such compounds involves their conversion to nucleotides, which can then interfere with viral DNA or RNA synthesis.

Hypothesized Mechanism of Antiviral Action:

Potential Anticancer Activity

5-Fluorouracil is a widely used chemotherapeutic agent. While the biological effects of a 5-iodo substituent can differ from a 5-fluoro substituent, iodinated uracils have also been investigated for their anticancer properties. The mechanism of action could involve the inhibition of thymidylate synthase or incorporation into DNA, leading to cytotoxicity in rapidly dividing cancer cells.

Potential Antithyroid Activity

The structural similarity to 6-methyl-5-iodothiouracil, a known antithyroid agent, suggests that this compound could potentially interfere with thyroid hormone synthesis[3]. Thiouracil derivatives are known to inhibit thyroid peroxidase, the enzyme responsible for iodinating tyrosine residues in thyroglobulin.

Hypothesized Mechanism of Antithyroid Action:

Quantitative Data

As of the writing of this guide, there is a notable absence of publicly available quantitative biological data for this compound. To provide a frame of reference, the following table includes data for structurally related compounds.

Table 1: Biological Activity of Related Uracil Derivatives

| Compound | Biological Activity | Target/Assay | IC₅₀ / EC₅₀ | Reference |

| 5-Fluorouracil | Anticancer | Various Cancer Cell Lines | Varies (µM range) | N/A |

| 5-Iodo-2'-deoxyuridine | Antiviral | Herpes Simplex Virus | Varies (µM range) | N/A |

| 6-Methyluracil | Proliferative Activity | Fetal Calf Lung Cells | MTD = 0.24 mM | [4] |

| 6-Methyl-5-iodothiouracil | Antithyroid | In vivo (animal models) | Data not specified | [3] |

N/A: Not available in the reviewed sources. MTD: Maximum Tolerated Dose.

Future Directions

The lack of extensive research on this compound presents a clear opportunity for future investigation. Key areas for exploration include:

-

Systematic Biological Screening: A comprehensive evaluation of its antiviral, anticancer, and antithyroid activities is warranted.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and understand the contributions of the iodo and methyl groups.

-

Crystallographic Studies: Determining the three-dimensional structure of this compound to aid in computational modeling and drug design.

Conclusion

This compound is a readily synthesizable uracil derivative with significant, yet largely unexplored, potential in medicinal chemistry. Drawing on the rich history of its structural analogs, it is a promising candidate for the development of new therapeutic agents. This technical guide serves as a starting point for researchers, providing the necessary background and experimental details to initiate further studies into the discovery and history of this intriguing molecule. The path is clear for new research to unlock the full potential of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The antithyroid action of 5-iodothiouracil, 6-methyl-5-iodothiouracil, thiocytosine and (Ca) 4-n-propyl 6-oxypyrimidyl-2-mercaptoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jppres.com [jppres.com]

5-Iodo-6-methyluracil: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-6-methyluracil is a synthetic pyrimidine derivative with significant potential in therapeutic applications. This document provides an in-depth technical overview of the putative mechanisms of action of this compound, drawing upon evidence from structurally related compounds. The primary proposed mechanisms are the inhibition of thymidine phosphorylase (TP), an enzyme implicated in cancer progression, and potential antithyroid activity through the inhibition of thyroid peroxidase (TPO). This guide details the signaling pathways, presents experimental protocols for mechanism of action studies, and includes quantitative data from analogous compounds to inform future research and drug development efforts.

Introduction

This compound belongs to the class of substituted uracils, which are known to possess a range of biological activities. The structural features of this compound, specifically the iodine atom at the 5-position and the methyl group at the 6-position of the uracil ring, suggest its potential interaction with key enzymatic targets in pathways crucial for cell proliferation and metabolism. This guide explores the two most probable mechanisms of action: thymidine phosphorylase inhibition and antithyroid activity.

Proposed Mechanism of Action 1: Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Elevated levels of TP are found in a variety of solid tumors and are associated with angiogenesis, tumor growth, and metastasis. Inhibition of TP is therefore a promising strategy for cancer therapy.

The structural similarity of this compound to the natural substrate of TP, thymidine, and to other known uracil-based TP inhibitors, strongly suggests that it acts as a competitive inhibitor of this enzyme.

Signaling Pathway

The inhibition of thymidine phosphorylase by this compound is hypothesized to block the degradation of thymidine. This leads to a decrease in the production of 2-deoxy-D-ribose-1-phosphate, a downstream product that has been shown to promote angiogenesis and inhibit apoptosis.

Quantitative Data for Related Compounds

| Compound | Enzyme Source | Assay Type | IC50 / Ki | Reference |

| 5-Iodouracil | Human | Kinetic Assay | Ki = value not specified, but shown to inhibit | [1] |

| 5-Chloro-6-[(2-iminopyrrolidinyl)methyl]uracil | Human | Enzymatic Assay | Ki = 17 nM | [2] |

| 6-imidazolylmethyl-5-fluorouracil | Not Specified | Enzymatic Assay | Ki = 51 nM | [3] |

Experimental Protocol: Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against thymidine phosphorylase.

Materials:

-

Recombinant human thymidine phosphorylase

-

Thymidine (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of thymidine in potassium phosphate buffer.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions.

-

Dilute the recombinant human thymidine phosphorylase in potassium phosphate buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well plate, add 150 µL of potassium phosphate buffer to each well.

-

Add 10 µL of the test compound dilutions or vehicle control (DMSO) to the respective wells.

-

Add 20 µL of the diluted enzyme solution to all wells except the no-enzyme control wells.

-

Incubate the plate at 37°C for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the thymidine substrate solution to each well.

-

Immediately measure the increase in absorbance at 290 nm every 30 seconds for 10-15 minutes. The conversion of thymidine to thymine results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

Proposed Mechanism of Action 2: Antithyroid Activity

The structural similarity of this compound to known antithyroid drugs, particularly 6-methyl-5-iodothiouracil[4], suggests a potential role in modulating thyroid hormone synthesis. The primary target of such compounds is thyroid peroxidase (TPO), a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones (T3 and T4).

Signaling Pathway

This compound is proposed to act as an inhibitor of thyroid peroxidase, thereby blocking the organification of iodide and the coupling of iodotyrosines to form T3 and T4.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antithyroid action of 5-iodothiouracil, 6-methyl-5-iodothiouracil, thiocytosine and (Ca) 4-n-propyl 6-oxypyrimidyl-2-mercaptoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Iodo-6-methyluracil in Antiviral Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of uracil, a fundamental component of nucleic acids, have long been a cornerstone in the development of antiviral and anticancer therapies. The strategic modification of the uracil scaffold has yielded compounds with potent and selective biological activities. 5-Iodo-6-methyluracil is a synthetic pyrimidine derivative that holds promise as a lead compound for the discovery of novel antiviral agents. The introduction of an iodine atom at the 5-position and a methyl group at the 6-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with viral enzymes or other critical components of the viral replication cycle.

While extensive research has been conducted on various 5-substituted and 6-substituted uracil derivatives, showcasing a broad spectrum of biological activities, specific antiviral data for this compound is not extensively documented in publicly available literature.[1][2][3][4][5][6][7][8] This document, therefore, provides a framework for researchers to explore the antiviral potential of this compound, drawing upon established methodologies for similar nucleoside and non-nucleoside analogs. The protocols and data presented herein are intended as a guide for initiating research into this compound.

Potential Mechanism of Action

The primary mechanism of action for many antiviral uracil analogs, particularly those with halogen substitutions at the 5-position, involves the inhibition of viral nucleic acid synthesis.[9][10][11] It is hypothesized that this compound, after intracellular anabolism to its triphosphate form, could act as a competitive inhibitor of viral DNA or RNA polymerases. Incorporation of the modified nucleotide into a growing nucleic acid chain could lead to premature chain termination, thereby halting viral replication.

Alternatively, the compound could interfere with other essential viral enzymes, such as helicases or proteases, or modulate host cell pathways that are co-opted by the virus for its own replication. The 6-methyl group may influence the compound's binding affinity and selectivity for viral targets over host cell enzymes, a critical factor in developing a safe and effective antiviral drug.

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. It is intended to demonstrate how experimental results for this compound could be structured and presented. Actual values must be determined through rigorous experimental testing.

Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Herpes Simplex Virus 1 (HSV-1) | Vero | 2.5 | >100 | >40 |

| Influenza A (H1N1) | MDCK | 8.1 | >100 | >12.3 |

| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | 15.3 | >100 | >6.5 |

| Hepatitis C Virus (HCV) | Huh-7 | 11.8 | >100 | >8.5 |

EC50: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC50: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of uninfected cells by 50%. SI: Selectivity Index, a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to host cells (CC50).

Materials:

-

This compound

-

Host cell line (e.g., Vero, MDCK, MT-4, Huh-7)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

Procedure:

-

Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a cell control.

-

Incubate the plate for 48-72 hours (duration should match the antiviral assay).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated cell control and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Assay

This assay determines the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

This compound

-

Host cell line appropriate for the virus

-

Virus stock of known titer (PFU/mL)

-

6-well or 12-well cell culture plates

-

Serum-free medium

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Infect the cell monolayers with a known amount of virus (e.g., 100 PFU/well) for 1 hour at 37°C. Include a virus-only control.

-

After the adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Add 2 mL of overlay medium containing the different concentrations of the compound to each well.

-

Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-5 days).

-

Fix the cells with 10% formalin for 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each concentration relative to the virus control and determine the EC50 value.

Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses like HIV-1)

This assay measures the ability of this compound to inhibit the activity of viral reverse transcriptase.

Materials:

-

This compound

-

Recombinant HIV-1 Reverse Transcriptase

-

RT assay kit (commercially available, typically contains poly(A) template, oligo(dT) primer, dNTPs including radiolabeled or fluorescently labeled dTTP)

-

Microplate for the assay

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound.

-